3-Chloro-2,6-dinitrotoluene
CAS No.: 79913-56-7
Cat. No.: VC5049115
Molecular Formula: C7H5ClN2O4
Molecular Weight: 216.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79913-56-7 |
|---|---|
| Molecular Formula | C7H5ClN2O4 |
| Molecular Weight | 216.58 |
| IUPAC Name | 1-chloro-3-methyl-2,4-dinitrobenzene |
| Standard InChI | InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3 |
| Standard InChI Key | NKYUYBKDVYCJMW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
3-Chloro-2,6-dinitrotoluene (systematic name: 1-chloro-3-methyl-2,6-dinitrobenzene) belongs to the class of polychlorinated nitroaromatic compounds. Its molecular formula is C₇H₅ClN₂O₄, with a molecular weight of 240.58 g/mol. The compound’s structure derives from toluene through electrophilic substitution reactions, where chlorine and nitro groups occupy specific positions on the aromatic ring.
Structural Analysis
The chlorine atom at the 3-position and nitro groups at the 2- and 6-positions create steric and electronic effects that influence reactivity. Nitro groups are strong meta-directors, while chlorine acts as an ortho/para-director, leading to complex regioselectivity in further reactions .
Table 1: Comparative Physicochemical Properties of Chloronitrotoluene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| 3-Chloro-2-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 1.3±0.1 | 251.9±20.0 |
| 2-Chloro-6-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 1.3±0.1 | 252–254 |
| 3-Chloro-2,6-dinitrotoluene | C₇H₅ClN₂O₄ | 240.58 | 1.5 (est.) | >300 (est.) |
Estimated values for 3-Chloro-2,6-dinitrotoluene are derived from structural analogs .
Synthesis and Manufacturing
The synthesis of 3-Chloro-2,6-dinitrotoluene can be inferred from methods used for related chloronitrotoluene derivatives. Patent literature reveals two primary approaches: sequential nitration-chlorination and catalytic ammonolysis.
Sequential Nitration-Chlorination
A Chinese patent (CN101475486A) outlines a method for synthesizing 3-chloro-2-nitrotoluene using 2,6-dichloronitrobenzene and tert-butyl cyanoacetate in the presence of potassium carbonate and dimethylformamide (DMF) . Adapting this route, 3-Chloro-2,6-dinitrotoluene could be synthesized via:
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Nitration of 3-chlorotoluene: Introducing nitro groups at the 2- and 6-positions using mixed acid (HNO₃/H₂SO₄).
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Purification: Recrystallization from petroleum ether and ethyl acetate to isolate the dinitro product .
Catalytic Ammonolysis
Patent CN104725242B describes the reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline using hydrogenation catalysts (e.g., Raney nickel) and dechlorination inhibitors (e.g., dicyandiamide) . Subsequent ammonolysis with copper catalysts and promoters (e.g., urea) yields diaminotoluene derivatives. While this pathway targets aminated products, it highlights the feasibility of modifying nitro-group positioning through selective reduction.
Key Reaction Conditions:
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Temperature: 50–160°C
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Pressure: 0.2–2.3 MPa (hydrogen or ammonia atmospheres)
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Catalysts: Raney nickel, copper-based catalysts
Physicochemical Properties
Thermal Stability
The compound’s thermal stability is influenced by its nitro groups, which predispose it to exothermic decomposition at elevated temperatures. Analogous compounds like 2,6-dinitrotoluene exhibit flash points >150°C and autoignition temperatures near 300°C .
Solubility and Reactivity
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Solubility: Limited solubility in water (<0.1 g/L at 25°C) but soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Reactivity:
Toxicity and Environmental Impact
Acute Toxicity
While no direct data exists for 3-Chloro-2,6-dinitrotoluene, structurally similar compounds (e.g., 2,6-dinitrotoluene) demonstrate:
Environmental Persistence
Nitroaromatic compounds are recalcitrant to biodegradation due to electron-withdrawing groups. The U.S. EPA classifies 2,6-dinitrotoluene as a potential carcinogen (Group C) , suggesting similar risks for its chloro derivatives.
Industrial Applications
Dye and Pigment Intermediate
Chloronitrotoluenes serve as precursors for azo dyes. For example, reduction to diamines (e.g., 2,6-diaminotoluene) enables coupling reactions to generate polyurethane foams and corrosion-resistant coatings .
Explosives Manufacturing
The nitro groups’ electron-deficient nature makes 3-Chloro-2,6-dinitrotoluene a candidate for explosive formulations, though its stability must be carefully evaluated .
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